Superior Aldose Reductase Inhibition vs. the Clinical Standard Epalrestat
Butein demonstrates a 2.6-fold greater potency in inhibiting recombinant human aldose reductase (AR) compared to the clinically approved drug epalrestat. This establishes butein as a leading natural scaffold for AR inhibition and a key reference compound for diabetic complication research [1].
| Evidence Dimension | Inhibitory potency against recombinant human aldose reductase |
|---|---|
| Target Compound Data | IC50 = 0.5 µM |
| Comparator Or Baseline | Epalrestat (positive control); IC50 = 1.3 µM |
| Quantified Difference | 2.6-fold more potent |
| Conditions | In vitro enzyme inhibition assay using recombinant human aldose reductase [1] |
Why This Matters
For studies focused on diabetic complications, butein offers a more potent and mechanistically distinct chemical tool than the clinical standard, enabling more robust target engagement at lower concentrations.
- [1] Lee, E. H., et al. (2008). Inhibitory effect of the compounds isolated from Rhus verniciflua on aldose reductase and advanced glycation endproducts. Biological and Pharmaceutical Bulletin, 31(8), 1626-1630. View Source
